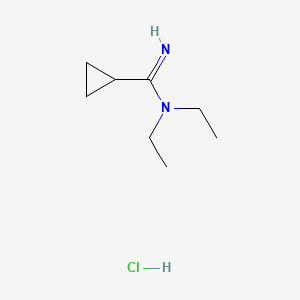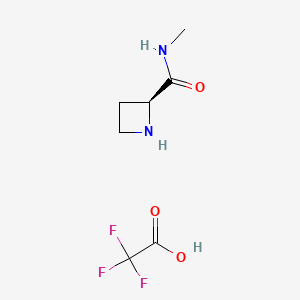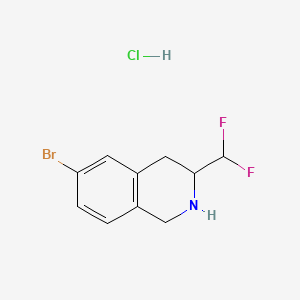
1-(3-Bromopropyl)-2-methyl-4-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-2-methyl-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a bromopropyl group, a methyl group, and a trifluoromethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-methyl-4-(trifluoromethyl)benzene typically involves the bromination of a suitable precursor, such as 2-methyl-4-(trifluoromethyl)benzene, followed by the introduction of the bromopropyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, along with a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound.
化学反应分析
Types of Reactions: 1-(3-Bromopropyl)-2-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce additional functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents (e.g., ethanol or water) under reflux conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens in the presence of catalysts like aluminum chloride or iron(III) chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives with functional groups like alcohols, amines, or thiols.
Electrophilic Aromatic Substitution: Nitro, sulfonyl, or halogenated benzene derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
科学研究应用
1-(3-Bromopropyl)-2-methyl-4-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of biochemical pathways and as a probe to investigate enzyme-substrate interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-2-methyl-4-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The bromopropyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions with electrophiles, facilitated by the electron-donating or withdrawing effects of the substituents.
Oxidation and Reduction: The compound can undergo redox reactions, altering its oxidation state and leading to the formation of different products.
相似化合物的比较
1-(3-Bromopropyl)-2-methyl-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene: Similar structure but lacks the methyl group, leading to different reactivity and applications.
3-Bromobenzotrifluoride: Contains a bromine and trifluoromethyl group but lacks the propyl and methyl groups, resulting in distinct chemical properties.
1-Bromo-3-(trifluoromethyl)benzene: Similar to 3-Bromobenzotrifluoride but with the bromine and trifluoromethyl groups in different positions, affecting its reactivity.
The unique combination of substituents in this compound imparts specific chemical properties and reactivity, making it valuable for various scientific and industrial applications.
属性
分子式 |
C11H12BrF3 |
|---|---|
分子量 |
281.11 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-2-methyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H12BrF3/c1-8-7-10(11(13,14)15)5-4-9(8)3-2-6-12/h4-5,7H,2-3,6H2,1H3 |
InChI 键 |
QBQNRVKZWKNTGM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




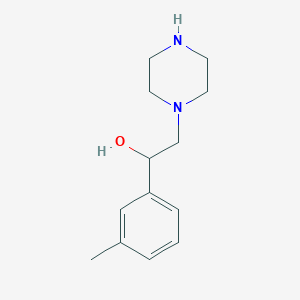
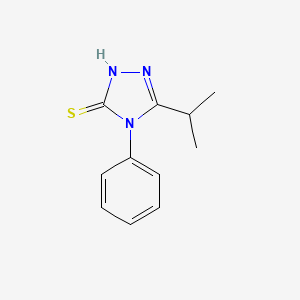
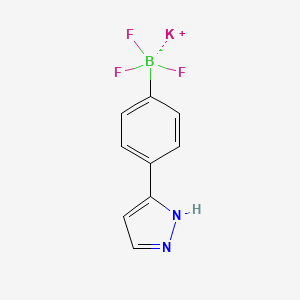
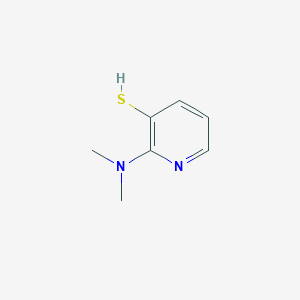
![1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13479433.png)
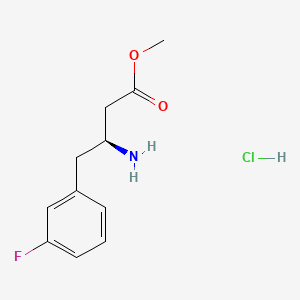
![2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B13479441.png)
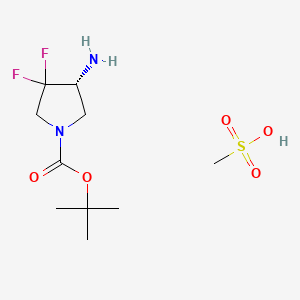
![2-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13479455.png)
